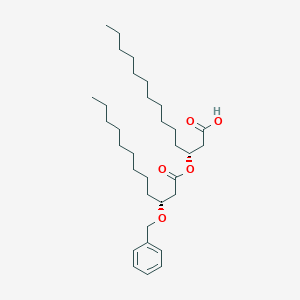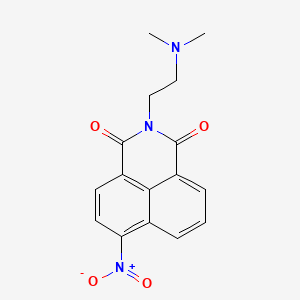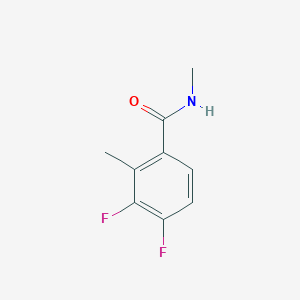
3,4-difluoro-N,2-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Difluoro-N,2-dimethylbenzamide is an organic compound with the molecular formula C9H9F2NO It is a derivative of benzamide, where the benzene ring is substituted with two fluorine atoms at the 3 and 4 positions and a dimethyl group at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N,2-dimethylbenzamide typically involves the reaction of 3,4-difluoroaniline with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, under acidic or basic conditions. The reaction is usually carried out in a solvent like dichloromethane or toluene, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Difluoro-N,2-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,4-Difluoro-N,2-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new drugs.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of 3,4-difluoro-N,2-dimethylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a promising candidate for drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Difluoroaniline: A precursor in the synthesis of 3,4-difluoro-N,2-dimethylbenzamide.
2,3-Difluoro-N,4-dimethylbenzamide: A structurally similar compound with different substitution patterns.
N,2-Dimethylbenzamide: Lacks the fluorine atoms, resulting in different chemical properties.
Uniqueness
This compound is unique due to the presence of both fluorine atoms and a dimethyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications.
Eigenschaften
Molekularformel |
C9H9F2NO |
|---|---|
Molekulargewicht |
185.17 g/mol |
IUPAC-Name |
3,4-difluoro-N,2-dimethylbenzamide |
InChI |
InChI=1S/C9H9F2NO/c1-5-6(9(13)12-2)3-4-7(10)8(5)11/h3-4H,1-2H3,(H,12,13) |
InChI-Schlüssel |
SHOPDTDYZUDLDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1F)F)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4'-Bromo-2',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14023252.png)
![3-Methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B14023259.png)
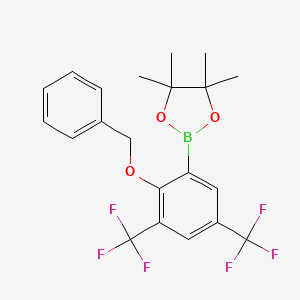
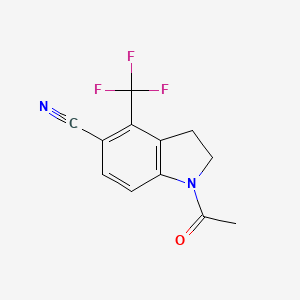
![(5'R,8S,9S,10R,11S,13S,14S,17R)-11-Hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[A]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2H)-one](/img/structure/B14023263.png)
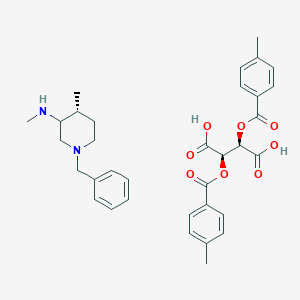
![Dimethyl (2Z,3Z)-2,3-bis(benzo[1,3]dioxol-5-ylmethylidene)butanedioate](/img/structure/B14023277.png)
![Methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B14023278.png)

![Methyl 4-[(methylcarbamoyl)oxy]benzoate](/img/structure/B14023288.png)

